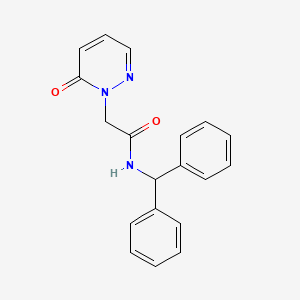![molecular formula C15H24ClNO B2449090 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride CAS No. 1051919-41-5](/img/structure/B2449090.png)
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride, also known as 4-PPMP, is a synthetic compound commonly used in scientific research applications. It is a white crystalline solid with a melting point of about 234°C, and is easily soluble in water, alcohol, and ether. It is also known to be relatively stable in air. 4-PPMP is used in a variety of research applications, including biochemical, physiological, and pharmacological studies.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride involves the reaction of 3-phenylpropyl chloride with piperidine followed by reduction of the resulting iminium ion with sodium borohydride. The resulting compound is then reacted with formaldehyde and hydrochloric acid to yield the final product.
Starting Materials
3-phenylpropyl chloride, piperidine, sodium borohydride, formaldehyde, hydrochloric acid
Reaction
Step 1: React 3-phenylpropyl chloride with piperidine in anhydrous conditions to form the iminium ion intermediate., Step 2: Add sodium borohydride to the reaction mixture to reduce the iminium ion to the corresponding amine., Step 3: React the resulting amine with formaldehyde and hydrochloric acid to form the final product, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride.
科学的研究の応用
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is used in a variety of scientific research applications. It is commonly used as a tool for studying the pharmacology of drugs, as it can be used to interact with receptors and other molecules in the body. It is also used to study the biochemical and physiological effects of certain compounds. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is used in medicinal chemistry research, as it can be used to synthesize compounds with potential therapeutic effects.
作用機序
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is known to interact with several receptor systems in the body, including the muscarinic acetylcholine, serotonin, and opioid receptors. It has been shown to act as an agonist at the muscarinic acetylcholine receptor, and as an antagonist at the serotonin and opioid receptors. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to interact with certain enzymes in the body, such as acetylcholinesterase and monoamine oxidase, which can lead to biochemical and physiological effects.
生化学的および生理学的効果
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can result in increased muscle contraction and increased heart rate. Additionally, 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has been found to inhibit the enzyme monoamine oxidase, which can lead to increased levels of serotonin and other neurotransmitters in the body. This can result in increased alertness, improved mood, and increased appetite.
実験室実験の利点と制限
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively stable in air, making it easy to store and handle in the lab. Additionally, it is easily soluble in water, alcohol, and ether, making it easy to incorporate into experiments. However, one limitation is that it is toxic in high concentrations, and should be handled with care in the lab.
将来の方向性
There are several possible future directions for 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride. One potential direction is to further explore its interaction with receptor systems and enzymes in the body. Additionally, further research could be done to explore its potential therapeutic effects, as well as its potential applications in medicinal chemistry. Additionally, further research could be done to explore the effects of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride on other biochemical and physiological processes in the body. Finally, further research could be done to explore the potential toxicity of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride in high concentrations, and to develop strategies to mitigate this toxicity.
特性
IUPAC Name |
4-(3-phenylpropoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15;/h1-3,5-6,15-16H,4,7-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVUBRHIPOBESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

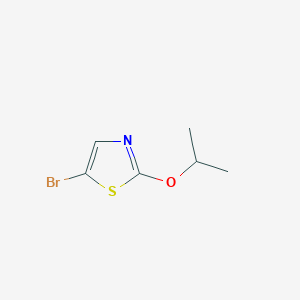
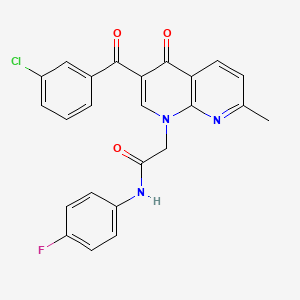
![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)
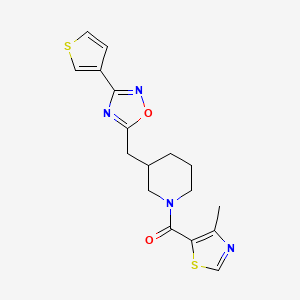
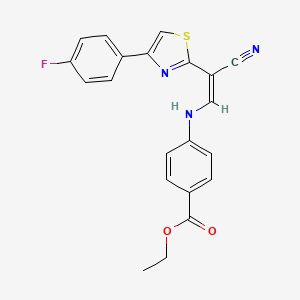
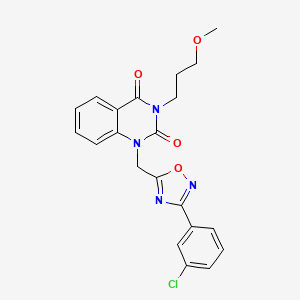
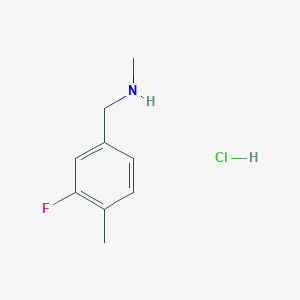
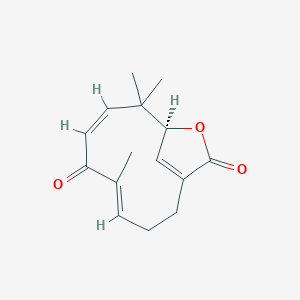
![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)
![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)
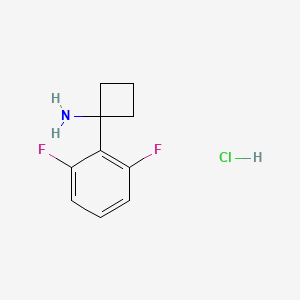
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2449027.png)

